molecular formula C8H10N2O2 B1291387 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 307313-03-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1291387
CAS No.: 307313-03-7
M. Wt: 166.18 g/mol
InChI Key: GWQKXBKREDPLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two principal synthetic routes for the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid:

    Route A: This involves the hydrogenation of pyrazolo[1,5-a]pyridines.

    Route B: This route involves the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives.

Industrial Production Methods: the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets:

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 170.18 g/mol
  • CAS Number : 21941460

1. Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives demonstrating a high selectivity index. A notable study reported that certain pyrazole derivatives had an SI of 80.03 for COX-2 compared to celecoxib's SI of 95.84, indicating potential for use as anti-inflammatory agents in clinical settings .

2. Analgesic Effects

The analgesic properties of tetrahydropyrazolo[1,5-a]pyridine derivatives were evaluated in vivo. One study demonstrated that specific compounds exhibited significant analgesic effects after both subcutaneous and intracerebroventricular administration. The results suggested that these compounds could be effective in managing pain through central and peripheral mechanisms .

3. Anticancer Activity

Recent investigations into the anticancer potential of tetrahydropyrazolo[1,5-a]pyridine derivatives have yielded promising results. For example, novel derivatives were tested against various cancer cell lines, including human skin malignant melanoma and esophageal adenocarcinoma. One derivative showed an IC50 value of 31 nM against A375 cells, indicating potent cytotoxic activity .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • COX Inhibition : The compound's structure allows it to bind selectively to COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, contributing to their anticancer effects.
  • Apoptosis Induction : Certain studies suggest that these compounds can trigger apoptotic pathways in tumor cells.

Case Studies and Research Findings

StudyFindings
Dimmito et al. (2022)Reported significant analgesic effects for specific tetrahydropyrazolo derivatives in vivo models.
Sivaramakarthikeyan et al. (2021)Demonstrated superior anti-inflammatory profiles for selected pyrazole derivatives compared to celecoxib.
Pereira et al. (2022)Found IC50 values of 31 nM against melanoma cells for tetrahydropyrazolo-fused chlorins, indicating strong anticancer activity.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQKXBKREDPLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620479
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307313-03-7
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of pyrazolo[1,5-a]pyridine-2-carboxylic acid (1 g, 6.17 mmol) in methanol (100 mL) was hydrogenated at 3½ bar over 5% rhodium on carbon (100 mg) overnight. The mixture was filtered through Celite and the pad was washed with methanol. The filtrates were evaporated to give the sub-title compound as a cream powder. Yield: 0.953 g
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 3
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.